Product packaging for Methyl trityl ether(Cat. No.:CAS No. 596-31-6)

Methyl trityl ether

Cat. No.: B194599
CAS No.: 596-31-6
M. Wt: 274.4 g/mol
InChI Key: IRMNIXXVOOMKKP-UHFFFAOYSA-N
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Description

Overview of Protecting Groups in Organic Synthesis

In the intricate process of creating complex organic compounds, chemists frequently encounter molecules with multiple reactive sites. libretexts.org Protecting groups are chemical moieties that are temporarily attached to a specific functional group to prevent it from reacting during a chemical transformation. numberanalytics.comfiveable.menumberanalytics.comorganic-chemistry.org This strategy is essential for achieving chemoselectivity, ensuring that a reaction occurs only at the desired location within a multifunctional molecule. wikipedia.org The use of protecting groups involves two critical steps: the "protection" step, where the group is introduced, and the "deprotection" step, where it is removed to restore the original functional group. organic-chemistry.orgwikipedia.org

The primary reason for using protecting groups is to suppress unwanted side reactions. libretexts.org In a molecule with several functional groups, a reagent intended for one site might react with another, leading to a mixture of products and low yields of the desired compound. libretexts.orgchemistryabc.com For instance, when a strong reducing agent like lithium aluminium hydride is used to reduce an ester, any unprotected carbonyl groups in the same molecule would also be reduced. wikipedia.org By temporarily converting a sensitive functional group into a non-reactive derivative, chemists can direct the reaction to the intended target. organic-chemistry.org A good protecting group must be easy to introduce and remove in high yields and should be stable under the conditions of the desired reaction while not interfering with other parts of the molecule. numberanalytics.comchemistryabc.com

The concept of protecting groups has been a part of organic chemistry for a long time, becoming a standard tool in the mid-20th century. numberanalytics.com The trityl (triphenylmethyl, Tr) group was introduced as a protecting group for alcohols, amines, and thiols. libretexts.orgtotal-synthesis.com It saw significant application in carbohydrate chemistry, where its bulky and hydrophobic nature was advantageous for protecting the polar hydroxyl groups of sugars. total-synthesis.com In 1962, the trityl group was proposed as an alternative protecting group for the thiol side chain of cysteine in peptide synthesis. researchgate.net The development of trityl and its derivatives, such as the methoxy-substituted trityl groups, expanded the options available to chemists, allowing for fine-tuning of the stability and cleavage conditions of the protecting group. total-synthesis.comhighfine.com

The Trityl (Triphenylmethyl) Moiety: Structural Significance and Stability

The utility of the trityl group is intrinsically linked to its unique three-dimensional structure and the remarkable stability of its corresponding carbocation. These features dictate its reactivity and selectivity as a protecting group.

The triphenylmethyl carbocation, also known as the trityl cation, is exceptionally stable. pearson.comquora.com This high stability is a direct result of resonance, where the positive charge on the central carbon atom is delocalized across the three attached phenyl rings. pearson.comquora.com Each phenyl ring can participate in delocalizing the positive charge, resulting in a total of nine resonance structures that distribute the charge onto the ortho and para positions of the rings. shaalaa.com This extensive delocalization significantly lowers the energy of the cation, making it one of the most stable carbocations known. pearson.comquora.com Some salts of the triphenylmethyl cation are so stable they can be isolated as crystalline solids and stored for extended periods. quora.comshaalaa.com The formation of this stable carbocation is a key feature in both the introduction and the acid-catalyzed removal of the trityl protecting group. total-synthesis.com

Steric hindrance refers to the way a molecule's physical structure can impede its ability to react. chemistrytalk.org The trityl group is notably bulky due to the three phenyl rings attached to a central carbon. total-synthesis.commasterorganicchemistry.com This large size creates significant steric strain and physically blocks the approach of reagents to the protected functional group. chemistrytalk.orgyoutube.com This steric bulk has important consequences for reactivity. For example, the trityl group can selectively protect a primary alcohol in the presence of more sterically hindered secondary or tertiary alcohols. total-synthesis.comhighfine.com While the bulkiness provides stability and selectivity, it can also slow down or prevent certain reactions from occurring at the reaction site. chemistrytalk.orgmasterorganicchemistry.com The interplay of steric and electronic effects is crucial in controlling the luminescence properties in certain trityl radicals. acs.org

Methyl Trityl Ether as a Model Compound for Trityl Ether Research

This compound is a simple ether that serves as a fundamental model for studying the behavior of the trityl protecting group. chemicalbook.com Its structure consists of the triphenylmethyl group bonded to a methoxy (B1213986) group. nih.govsigmaaldrich.comnist.gov This compound is often used in research to investigate the mechanisms of trityl group cleavage and to understand the properties of the trityl ether linkage. chemicalbook.comrsc.org The synthesis of this compound can be achieved by reacting triphenylmethanol (B194598) with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. rsc.org This reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism, capitalizing on the formation of the stable trityl carbocation intermediate. rsc.org Studies on simple molecules like this compound provide valuable insights that can be applied to more complex syntheses involving trityl-protected compounds. acs.org

Data Table for this compound

PropertyValueSource(s)
IUPAC Name [methoxy(diphenyl)methyl]benzene nih.gov
Synonyms Methyl triphenylmethyl ether, Trityl methyl ether nih.govsigmaaldrich.comnist.govchemeo.comnist.gov
CAS Number 596-31-6 nih.govsigmaaldrich.comnist.govnist.gov
Molecular Formula C₂₀H₁₈O nih.govsigmaaldrich.comnist.govnist.gov
Molecular Weight 274.36 g/mol nih.govsigmaaldrich.com
Appearance Crystals sigmaaldrich.com
Melting Point 81-83 °C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O B194599 Methyl trityl ether CAS No. 596-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[methoxy(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMNIXXVOOMKKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208278
Record name Methyl trityl ether
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Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

596-31-6
Record name Methyl trityl ether
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Record name Methyl trityl ether
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Record name Methyl trityl ether
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Record name Methyltriphenylmethylether
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Record name METHYL TRITYL ETHER
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Synthesis Methodologies of Methyl Trityl Ether

Direct Etherification Reactions

Direct etherification involves the formation of the ether linkage from an alcohol precursor, typically under catalytic conditions.

A primary and widely taught method for synthesizing methyl trityl ether involves the reaction of triphenylmethanol (B194598) with methanol (B129727) in the presence of a strong acid catalyst. umkc.edu In a typical laboratory procedure, triphenylmethanol is first dissolved in concentrated sulfuric acid, after which this mixture is introduced to cold methanol to precipitate the ether product. rsc.org

Reactant Reagent Catalyst Product Typical Yield Reference
TriphenylmethanolMethanolSulfuric AcidThis compoundNot specified umkc.edursc.org

This interactive table summarizes the reactants and products in the direct etherification synthesis of this compound.

This etherification proceeds through a nucleophilic unimolecular substitution (SN1) mechanism. umkc.edursc.org The reaction is initiated by the departure of the leaving group to form a carbocation intermediate in the rate-determining step. masterorganicchemistry.com The substrate, triphenylmethanol, is a tertiary alcohol, which prevents SN2 reactions due to steric hindrance. umkc.edu The key to the SN1 pathway is the exceptional stability of the intermediate triphenylmethyl carbocation, also known as the trityl cation. rsc.org This tertiary carbocation's positive charge is extensively delocalized across the three phenyl rings through resonance, which greatly stabilizes it. umkc.edursc.org The formation of this stable carbocation is often visually indicated by the appearance of a red-brown or intense yellow color when triphenylmethanol is dissolved in a strong acid. rsc.orgwikipedia.org The subsequent step involves the nucleophilic attack of methanol on this flat carbocation, which can occur from either face. umkc.edumasterorganicchemistry.com A final deprotonation step yields the final ether product. umkc.edu

The role of a strong acid like sulfuric acid is crucial and twofold. quora.com Firstly, it acts as a catalyst. quora.comquizlet.com The hydroxyl group (-OH) of triphenylmethanol is a poor leaving group. umkc.edustackexchange.com The acid protonates the oxygen atom of the hydroxyl group, converting it into a much better leaving group: water (H₂O). umkc.eduquora.com This protonation step is essential for the subsequent formation of the trityl carbocation. umkc.edu Secondly, concentrated sulfuric acid serves as a powerful dehydrating agent, removing the water formed during the reaction. quora.com This removal of a product shifts the reaction equilibrium to the right, favoring the formation of the this compound and resulting in a greater yield. quora.com

An alternative route to this compound involves the coupling of a triphenylmethyl halide, such as triphenylmethyl chloride, with a methoxide (B1231860) source. rsc.orgscribd.com This reaction is also a nucleophilic substitution, where the halide ion is the leaving group and methoxide is the nucleophile. rsc.org Similar to the reaction with triphenylmethanol, the mechanism is of the SN1 type due to the tertiary nature of the substrate and the stability of the resulting trityl carbocation. ipl.org The reaction can be carried out by refluxing triphenylmethyl chloride in methanol, where methanol acts as both the solvent and the nucleophile. scribd.comipl.org

Reactant Reagent Product Reported Yield Reference
Triphenylmethyl ChlorideMethanolThis compound61.85% scribd.com
Triphenylmethyl ChlorideMethanolThis compound80.3% ipl.org
Tris(4-methoxyphenyl)methyl chlorideSodium MethoxideMethyl tris(4-methoxyphenyl)methyl etherNot specified rsc.org

This interactive table presents findings from different studies on the synthesis of trityl ethers from halide precursors.

The synthesis of this compound is well-documented via the reaction of triphenylmethyl chloride with methanol or a methoxide salt. rsc.orgscribd.comipl.org In this context, the methoxide ion (CH₃O⁻) or methanol (CH₃OH) provides the necessary methoxy (B1213986) group for the final ether product. The use of iodomethane (B122720) in conjunction with triphenylmethyl chloride is not a standard or direct pathway for this specific ether synthesis. A documented synthesis does exist for the preparation of this compound from triphenylmethanol and iodomethane, but this represents a different set of starting materials. chemicalbook.com The reaction of triphenylmethyl halides with sodium methoxide in methanol or aprotic solvents yields the expected this compound substitution product. rsc.org

Coupling of Triphenylmethyl Halides with Methoxide

Advanced Synthetic Approaches

The synthesis of this compound is fundamentally accomplished through the two major pathways detailed above: the acid-catalyzed SN1 reaction of triphenylmethanol and the SN1 reaction of a triphenylmethyl halide with a methoxide source. These methods are robust, well-understood, and provide the foundation for producing this compound. While research into various reaction conditions and specific applications exists, the literature does not prominently feature distinctly "advanced" or novel methodologies for the synthesis of this specific ether that deviate significantly from these core SN1-based approaches. The stability of the trityl cation makes these classical routes highly effective and reliable.

Use of Triphenylmethyl Chloride with Alcohols in the Presence of Bases/Catalysts

A primary method for synthesizing this compound involves the reaction of triphenylmethyl chloride (trityl chloride) with methanol. This reaction requires the presence of a base or catalyst to proceed efficiently by neutralizing the hydrochloric acid byproduct. One documented experiment involved refluxing 2.035 grams of triphenylmethyl chloride in methanol, which resulted in a 61.85% yield of this compound after purification by recrystallization. scribd.com

Application of 4-Dimethylaminopyridine (DMAP) as a Catalyst and Base

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for a wide range of reactions, including acylations, silylations, and esterifications. wikipedia.orgtaylorandfrancis.com Its efficacy stems from its ability to react with an electrophile, such as an acid anhydride (B1165640) or, in this context, an alkyl halide like triphenylmethyl chloride, to form a highly reactive intermediate. This intermediate is significantly more susceptible to nucleophilic attack by an alcohol than the starting material.

Investigation of Pyridine (B92270) as a Solvent/Base

Pyridine is a commonly used base and solvent in organic synthesis. beilstein-journals.org In the synthesis of this compound from trityl chloride and methanol, pyridine serves as a base to neutralize the hydrochloric acid formed during the reaction. This neutralization is crucial as it drives the equilibrium towards the product side. Pyridine can be used as the primary base or in conjunction with a more powerful catalyst like DMAP. wikipedia.org While less catalytically active than DMAP, pyridine's role as an acid scavenger is fundamental in reactions that produce acid byproducts. wikipedia.orgyoutube.com Industrial processes for producing substituted pyridines often involve gas-phase reactions of simple aldehydes and ammonia. beilstein-journals.orgyoutube.com

Grignard Reagent-Mediated Synthesis of Precursors

An alternative and common route to this compound involves a two-step process: first, the synthesis of a precursor, triphenylmethanol, via a Grignard reaction, followed by its conversion to the target ether.

Formation of Triphenylmethanol from Benzophenone (B1666685) or Ethyl Benzoate

The synthesis of triphenylmethanol is a classic laboratory experiment demonstrating the utility of the Grignard reaction. wikipedia.org The process begins with the formation of the Grignard reagent, phenylmagnesium bromide, by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). coconote.appcerritos.edu It is critical to maintain anhydrous conditions as Grignard reagents react readily with protic solvents like water. cerritos.eduathabascau.ca

Once formed, the nucleophilic phenylmagnesium bromide is reacted with an electrophilic carbonyl compound.

Using Benzophenone : One equivalent of phenylmagnesium bromide attacks the carbonyl carbon of benzophenone. Subsequent acidic workup of the resulting magnesium alkoxide salt yields triphenylmethanol. tsijournals.comodinity.com

Using Ethyl Benzoate : This ester reacts with two equivalents of the Grignard reagent. coconote.appathabascau.ca The first equivalent adds to the carbonyl group, forming a tetrahedral intermediate which then eliminates an ethoxide group to form benzophenone in situ. A second equivalent of the Grignard reagent then immediately reacts with the newly formed benzophenone, leading to the triphenylmethoxide salt, which is then protonated in an acid workup to give triphenylmethanol. coconote.app

Reactant 1Reactant 2Key ConditionsProductRef.
Bromobenzene + MagnesiumBenzophenoneAnhydrous diethyl ether, acid workup (e.g., H2SO4)Triphenylmethanol tsijournals.com, odinity.com
Bromobenzene + MagnesiumEthyl BenzoateAnhydrous diethyl ether, acid workup (e.g., H2SO4)Triphenylmethanol coconote.app, athabascau.ca
Subsequent Conversion to this compound

Triphenylmethanol can be readily converted to this compound via a substitution nucleophilic unimolecular (SN1) reaction. rsc.orgumkc.edu This conversion is facilitated by the remarkable stability of the intermediate triphenylmethyl (trityl) carbocation.

The reaction is initiated by treating triphenylmethanol with a strong acid, such as concentrated sulfuric acid. rsc.orgumkc.edu The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). umkc.edu The departure of the water molecule generates the tertiary trityl carbocation, which is highly stabilized by resonance across the three phenyl rings. wikipedia.orgrsc.org This stable carbocation then reacts with methanol, which acts as a nucleophile. The final step is the deprotonation of the resulting oxonium ion to yield the final product, this compound. rsc.orgumkc.edu The formation of the yellow-colored trityl cation upon dissolving triphenylmethanol in strong acid is a distinct visual indicator of the reaction's progress. wikipedia.org

Starting MaterialReagentsKey IntermediateProductRef.
TriphenylmethanolConcentrated Sulfuric Acid, MethanolTrityl CarbocationThis compound rsc.org, umkc.edu

Green Chemistry Considerations in Synthesis

Solvent-Free Methods

A significant advancement in the green synthesis of trityl ethers involves the elimination of organic solvents, which are often volatile, toxic, and contribute to environmental pollution. One effective solvent-free approach utilizes microwave irradiation to drive the reaction.

In a notable solvent-free method, alcohols are reacted with a trityl chloride derivative in the presence of a base, such as triethylamine (B128534), under microwave irradiation. researchgate.net This technique has been demonstrated to be highly efficient and selective for the protection of primary hydroxyl groups. researchgate.net The reaction mixture, consisting of the alcohol, trityl chloride, and triethylamine, is directly irradiated, which significantly accelerates the reaction, often leading to completion within minutes. researchgate.net For instance, the reaction of various alcohols with dimethoxytrityl chloride under solvent-free microwave conditions (700 W) was completed in just 120 seconds. researchgate.net This method not only avoids the use of solvents but also offers high yields and simplifies product purification, which often only requires a simple work-up to remove the triethylamine hydrochloride salt and any excess reagents. researchgate.net

The table below summarizes the results for the protection of various alcohols using a solvent-free, microwave-assisted method.

AlcoholTritylating AgentMicrowave Power (W)Time (s)Yield (%)
Benzyl (B1604629) alcoholDimethoxytrityl chloride50012095
GeraniolDimethoxytrityl chloride50012090
Cinnamyl alcoholDimethoxytrityl chloride50012092
Benzyl alcoholTrityl chloride70012065
Data sourced from a study on the solvent-free preparation of triphenylmethyl ethers. researchgate.net

Another innovative, solvent-free approach for general ether synthesis involves a reduction-coupling-ether formation reaction. google.com This method uses an aldehyde and a silane (B1218182) as starting materials, catalyzed by a monovalent silver salt under solvent-free conditions, to produce various ethers with high conversion rates and yields. google.com The primary advantages of this process are the low catalyst consumption, short reaction times, and the elimination of any need for an organic solvent throughout the process, including the purification step, which is achieved by simple distillation. google.com

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product, and no waste is generated. primescholars.com

The traditional synthesis of this compound often proceeds via an SN1 reaction between triphenylmethanol and methanol, catalyzed by a strong acid like sulfuric acid. umkc.edu

The balanced chemical equation is: (C₆H₅)₃COH + CH₃OH → (C₆H₅)₃COCH₃ + H₂O

To calculate the percent atom economy for this reaction, the following formula is used: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

CompoundMolecular FormulaMolecular Weight ( g/mol )
TriphenylmethanolC₁₉H₁₆O260.34
MethanolCH₄O32.04
Total Reactant Mass 292.38
This compoundC₂₀H₁₈O274.36
WaterH₂O18.02

Using the molecular weights: % Atom Economy = (274.36 / (260.34 + 32.04)) x 100 = (274.36 / 292.38) x 100 ≈ 93.8%

Reaction efficiency, often measured by the chemical yield, is another critical factor. In a reported synthesis of this compound from triphenylmethyl chloride and methanol, a yield of 61.85% was achieved. scribd.com While the reaction was effective, the moderate yield indicates that a significant portion of the starting material was not converted into the desired product, leading to waste and increasing the cost of purification. scribd.com

In contrast, green synthesis methods aim to improve both atom economy and reaction efficiency. For example, the catalytic Williamson ether synthesis (CWES) has been developed to avoid the production of salt byproducts inherent in the traditional Williamson method. acs.org Although typically applied to alkyl aryl ethers, the principles of using catalytic amounts of reagents and generating water as the only byproduct are central to improving the green profile of ether syntheses. acs.org The solvent-free, microwave-assisted methods mentioned previously also demonstrate high reaction efficiency, with yields often exceeding 90% in very short reaction times, thereby presenting a more efficient and environmentally benign alternative to traditional synthetic routes. researchgate.net

Reactivity and Mechanistic Studies of Methyl Trityl Ether

Cleavage by Lewis Acids

Neighboring Group Effects in Complex Substrates

The trityl group, due to its bulky nature and the stability of the resulting carbocation upon cleavage, can participate in or influence reactions through neighboring group effects, especially in complex molecular architectures. When Lewis acids are employed for the deprotection of trityl ethers, coordination to the ether oxygen atom can facilitate the heterolytic cleavage of the C-O bond, generating a stable trityl cation. In substrates possessing multiple potential coordination sites, such as diols or carbohydrates, Lewis acids like ZnBr₂ or MgBr₂ can coordinate bidentately. This bidentate coordination can lead to specific neighboring group effects, influencing the stereochemical outcome or reaction rate of substitution reactions at the acetal (B89532) carbon atom total-synthesis.com. While direct studies on methyl trityl ether specifically in this context are less common in the surveyed literature, the general principles of trityl ether reactivity and Lewis acid coordination apply, suggesting that in appropriately designed complex molecules, the this compound moiety could exhibit such effects.

Reductive Cleavage Strategies

The reductive cleavage of the trityl ether linkage offers a mild and selective method for deprotecting alcohols, often compatible with other acid-sensitive functional groups.

Use of Hydrosilanes (e.g., Triethylsilane) with Catalysts

Reductive cleavage of trityl ethers using hydrosilanes, particularly triethylsilane (TES), in the presence of catalytic amounts of Lewis or Brønsted acids, has proven to be an efficient method researchgate.netresearchgate.netacs.org. Triflate salts, such as triethylsilyl triflate (TESOTf) or trimethylsilyl (B98337) triflate (TMSOTf), serve as effective catalysts for this transformation researchgate.netresearchgate.netacs.org. The reaction proceeds rapidly and under mild conditions, making it suitable for substrates containing various acid-sensitive functionalities. The mechanism typically involves the activation of the ether oxygen by the triflate catalyst, followed by hydride transfer from triethylsilane to the benzylic carbon, leading to the formation of the stable trityl cation and the deprotected alcohol, which is often isolated after a mild acidic workup researchgate.netresearchgate.netacs.org. This method is broadly applicable to various trityl ethers, including those derived from primary, secondary, and even benzylic alcohols researchgate.netresearchgate.netacs.org.

Metal-Mediated Deprotection (e.g., Indium, Lithium Chloride)

Several metal-mediated procedures offer effective and mild routes for the reductive cleavage of trityl ethers.

Indium-Mediated Cleavage: Indium metal, often in the presence of ammonium (B1175870) chloride (NH₄Cl) in methanol (B129727) or tetrahydrofuran (B95107) (THF), effectively cleaves the trityl-oxygen bond of various trityl ethers, including those derived from primary, secondary, phenyl, allyl, and benzyl (B1604629) alcohols researchgate.netua.esrsc.org. This method affords the corresponding alcohols in good to excellent yields under mild reaction conditions. Indium tribromide (InBr₃) has also been reported as a facile and chemoselective reagent for the cleavage of trityl ethers rsc.org. The process is believed to involve single-electron transfer from the indium metal, generating a trityl cation intermediate that is subsequently trapped or leads to the liberated alcohol researchgate.netua.es.

Lithium Chloride-Mediated Cleavage: Lithium chloride (LiCl) in methanol at reflux provides a mild and cost-effective method for the deprotection of trityl ethers ua.esresearchgate.netcore.ac.uk. This procedure is effective for primary, secondary, phenyl, allyl, and benzyl trityl ethers, yielding the parent alcohols in good to excellent yields ua.esresearchgate.netcore.ac.uk. The reaction is thought to proceed via the formation of a trityl cation, which is then captured by chloride ions, leading to the isolation of trityl chloride as a byproduct ua.es. This method is noted for its compatibility with various functional groups and its mild reaction conditions.

Transprotection and Esterification Reactions

Trityl ethers can be selectively transformed into other functional groups, notably esters, through transprotection reactions.

Conversion of Trityl Ethers to Esters using Acid Chlorides

A straightforward one-pot procedure allows for the conversion of trityl ethers directly into esters using the corresponding acid chloride as the sole reagent researchgate.net. This method is particularly useful for transforming acid-labile trityl ethers into more stable ester functionalities, which is advantageous in multi-step syntheses. For instance, trityl ethers can be converted to acetates using acetyl chloride researchgate.netthieme-connect.com. The reaction typically involves treating the trityl ether with acetyl chloride, often in the presence of a catalyst or promoter. Bergmeier et al. reported the direct conversion of trityl ethers to acetates using acetyl chloride, though longer reaction times were noted for higher yields thieme-connect.com. An alternative approach involves using acetyl bromide, which can achieve the conversion efficiently, often within an hour at room temperature in solvents like 1,2-dichloroethane (B1671644) thieme-connect.comresearchgate.net. This method has demonstrated selectivity, transforming trityl ether moieties in the presence of other protecting groups such as benzoate, benzyl ether, p-methoxybenzyl ether, and tert-butyldiphenylsilyl (TBDPS) ether thieme-connect.com.

Transformation to Acetates

The conversion of trityl ethers to acetates is a prominent example of transprotection, offering a route to introduce an acetate (B1210297) group while simultaneously removing the trityl protecting group. As detailed in section 3.4.1, acetyl bromide is a highly effective reagent for this transformation, yielding acetates in excellent yields from primary and secondary alcohol trityl ethers thieme-connect.comresearchgate.net. The reaction conditions (e.g., 1.2 equivalents of acetyl bromide in 1,2-dichloroethane at room temperature for 1 hour) are mild and efficient thieme-connect.com. Furthermore, substituted acetyl chlorides in conjunction with sodium iodide can also be employed to synthesize corresponding substituted acetates in high yields thieme-connect.comresearchgate.net. This process is valuable for modifying protecting group strategies, as acetates are generally more stable to acidic conditions than trityl ethers thieme-connect.com.

Compound List:

this compound

Triethylsilane (TES)

Trimethylsilyl triflate (TMSOTf)

Triethylsilyl triflate (TESOTf)

Acetyl bromide

Acetyl chloride

Sodium iodide (NaI)

Indium metal

Lithium chloride (LiCl)

Indium tribromide (InBr₃)

Indium(III) chloride (InCl₃)

Boron trifluoride diethyl etherate (BF₃·OEt₂)

Ceric triflate (Ce(OTf)₄)

Mercury(II) chloride (HgCl₂)

Sodium borohydride (B1222165) (NaBH₄)

Trityl cation (Ph₃C⁺)

Trityl alcohol

Trityl chloride

Benzoate

Benzyl ether

p-Methoxybenzyl ether

tert-Butyldiphenylsilyl (TBDPS) ether

Applications in Advanced Organic Synthesis

Role as a Protecting Group for Alcohols

Methyl trityl ether (MTE) functions as a reagent that transfers the trityl group to alcohols, forming trityl ethers (R-O-Tr). This reaction typically proceeds via a transetherification mechanism, often catalyzed by acids, where the trityl group is displaced from the methyl ether and attached to the alcohol. The trityl group itself is stable under neutral and basic conditions but can be readily cleaved under mild acidic conditions, making it a versatile protecting group. total-synthesis.comacs.orgnih.govacademie-sciences.frontosight.aiacs.orgmpg.deresearchgate.net

The trityl group's significant steric bulk is a key feature that dictates its application, particularly in achieving selectivity. This bulk influences the rate and success of protection reactions, often favoring less sterically hindered sites.

The substantial steric hindrance associated with the trityl group, introduced via MTE, allows for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols. This selectivity arises because the bulky trityl cation intermediate or the tritylating reagent encounters less steric impediment when reacting with a primary alcohol's hydroxyl group compared to the more crowded secondary or tertiary ones. This differential reactivity is highly advantageous in complex molecules with multiple hydroxyl functionalities, such as carbohydrates and nucleosides, where precise control over which hydroxyl group is protected is essential. total-synthesis.comacs.orgnih.govacs.org

In carbohydrate chemistry, where molecules are densely functionalized with multiple hydroxyl groups, selective protection is paramount for targeted modifications. The trityl group, introduced using reagents like MTE, is frequently employed to protect the primary hydroxyl group (e.g., at the C-6 position of hexoses) due to its steric bulk. This selective protection allows for subsequent reactions to be carried out on the unprotected secondary hydroxyl groups. The lipophilic nature of the trityl group also aids in the handling and purification of polar carbohydrate building blocks. total-synthesis.comacs.orgmpg.dewiley-vch.dersc.org

Nucleosides, essential components of DNA and RNA, also possess multiple hydroxyl groups on their sugar moieties that require selective protection during synthesis. The trityl group, often introduced via reagents like MTE or its substituted analogues, is commonly used to protect the 5'-hydroxyl group of nucleosides. This is critical for the synthesis of oligonucleotides, where precise control over coupling reactions at specific positions is required. The acid-labile nature of the trityl group allows for its removal under mild acidic conditions, compatible with the sensitive nucleoside structure. total-synthesis.comacs.orgresearchgate.netresearchgate.nethitgen.com

While MTE is primarily used for alcohol protection, the trityl group itself can also be employed to protect amine and thiol functionalities. Trityl chloride is often the direct reagent for these transformations, forming tritylamines (R₂N-Tr) and trityl thioethers (R-S-Tr). The trityl group's ability to protect these nucleophilic heteroatoms is attributed to its steric bulk and the stability of the resulting trityl-stabilized cations formed during deprotection. total-synthesis.comontosight.airesearchgate.netreddit.com

Functionalization and Derivatization Strategies

This compound and its derivatives can be involved in broader synthetic strategies, including the synthesis of modified tritylating agents with tunable properties.

The concept of "tunable properties" in trityl ethers often refers to the acid lability, which can be modulated by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings of the trityl group. For instance, monomethoxytrityl (MMT) and dimethoxytrityl (DMT) ethers are significantly more acid-labile than the parent trityl ether. While MTE itself is the unsubstituted trityl methyl ether, the principle extends to the synthesis of substituted methyl trityl ethers. By preparing substituted trityl chlorides (e.g., 4-methoxytrityl chloride) and reacting them with methanol (B129727) or methoxide (B1231860), the corresponding substituted methyl trityl ethers can be formed. These substituted MTE derivatives then serve as reagents to transfer the substituted trityl groups, offering a range of acid-lability for selective deprotection strategies. total-synthesis.comacs.orgacs.orgresearchgate.netgoogle.commolaid.com

Table 1: Comparative Properties of Trityl-Based Protecting Groups

Protecting GroupStructureTypical PreparationAcid LabilitySelectivity for Primary AlcoholsCommon Applications
Trityl (Tr) Ph₃C-Trityl chloride + AlcoholModerateHighGeneral alcohol protection, carbohydrates, nucleosides
This compound (MTE) (Ph)₃C-O-CH₃Trityl chloride + NaOMeModerateHighTritylating agent for alcohols
Monomethoxytrityl (MMT) (4-MeO-C₆H₄)Ph₂C-4-Methoxytrityl chloride + AlcoholHighVery HighNucleosides, oligonucleotides
Dimethoxytrityl (DMT) (4-MeO-C₆H₄)₂PhC-4,4'-Dimethoxytrityl chloride + AlcoholVery HighVery HighOligonucleotides, DNA/RNA synthesis
4-Methyltrityl (Mtt) (4-Me-C₆H₄)Ph₂C-4-Methyltrityl chloride + AlcoholHighHighAmine and thiol protection in peptide synthesis

Note: While MTE itself is a reagent for introducing the trityl group, the table highlights related trityl derivatives commonly used as protecting groups, showcasing the concept of tunable acid lability.

Table 2: Representative Tritylation Reactions using MTE-like Reagents

Substrate (Alcohol)Tritylating Agent (MTE Derivative)Catalyst/ConditionsProduct (Trityl Ether)Yield (%)Ref.
Benzyl (B1604629) alcoholTr-OH (via MTE)EMIM·AlCl₄ (5 mol%), DCM, RTBenzyl Trityl Ether95 acs.orgacs.org
Propargyl alcoholTr-OH (via MTE)EMIM·AlCl₄ (5 mol%), Acetonitrile, RTPropargyl Trityl Ether92 acs.orgacs.org
CyclohexanolTr-OH (via MTE)EMIM·AlCl₄ (5 mol%), DCM, RTCyclohexyl Trityl Ether70 acs.orgacs.org
1-HexanolTr-OH (via MTE)EMIM·AlCl₄ (5 mol%), DCM, RTHexyl Trityl Ether90 acs.orgacs.org
5'-OH NucleosideMMT-Cl / DMT-Cl (via MMT/DMT-MTE)Base (e.g., Pyridine (B92270), Collidine), DCM, RT5'-MMT/DMT Nucleoside>90 total-synthesis.comresearchgate.nethitgen.com

Note: The table illustrates the general principle of tritylation. MTE itself is (Ph)₃C-O-CH₃. The synthesis of substituted trityl ethers often involves the corresponding substituted trityl chlorides reacting with alcohols, or substituted trityl methyl ethers acting as tritylating agents. The EMIM·AlCl₄ catalyzed reactions are shown as examples of efficient tritylation protocols.

Compound List

this compound (MTE)

Trityl chloride

Trityl alcohol

Triphenylmethyl (trityl) group

Monomethoxytrityl (MMT)

Dimethoxytrityl (DMT)

4-Methyltrityl (Mtt)

4-Methoxytrityl (Mmt)

Benzyl alcohol

Propargyl alcohol

Cyclohexanol

1-Hexanol

Nucleoside

Carbohydrate

Amine

Thiol

Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules and is invaluable for understanding reaction mechanisms. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of atoms within the molecule.

In ¹H NMR spectroscopy, methyl trityl ether exhibits characteristic signals. The methoxy (B1213986) group (-OCH₃) typically appears as a singlet due to the absence of adjacent protons, usually found in the range of δ 3.0-3.5 ppm. The three phenyl rings contribute a complex multiplet signal in the aromatic region, generally between δ 7.0-7.5 ppm, reflecting the various proton environments within these rings. The purity of a synthesized sample can be assessed by the integration of these signals relative to any impurity signals and by the absence of signals corresponding to starting materials or byproducts.

¹³C NMR spectroscopy further confirms the structure by providing distinct signals for each unique carbon atom. The methyl carbon of the methoxy group is expected to resonate in the δ 50-60 ppm range. The central quaternary carbon, bonded to the oxygen and three phenyl rings, typically appears in the δ 80-90 ppm region. The carbons of the phenyl rings resonate in the aromatic region, generally between δ 120-140 ppm, with specific shifts depending on their position relative to the central carbon.

Table 5.1.1: Typical NMR Chemical Shifts for this compound

NucleusChemical Shift (δ, ppm)Multiplicity/NotesAssignment
¹H7.0 – 7.5MultipletPhenyl protons
¹H3.0 – 3.5SingletMethoxy (-OCH₃) protons
¹³C120 – 140Phenyl carbons
¹³C80 – 90Central quaternary carbon (C-OCH₃)
¹³C50 – 60Methoxy (-OCH₃) carbon

NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound or its formation. By acquiring spectra at different time points, chemists can track the disappearance of reactant signals and the appearance of product signals. For instance, during the synthesis of this compound from triphenylmethanol (B194598) and methanol (B129727), NMR can monitor the decrease in the hydroxyl proton signal of the alcohol and the emergence of the methoxy singlet and the characteristic aromatic patterns of the ether. Furthermore, NMR can detect and help identify transient intermediates formed during reaction mechanisms, providing crucial insights into reaction pathways.

Mass Spectrometry (MS) for Reaction Mechanism Studies

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and fragmentation patterns, which are critical for identifying compounds and understanding reaction mechanisms. Electron ionization (EI) mass spectrometry of this compound typically shows a molecular ion (M⁺) at m/z 274, corresponding to its molecular weight nih.govnist.gov.

The fragmentation pattern is significantly influenced by the stable triphenylmethyl cation. Common fragment ions observed include m/z 197, which can be attributed to the loss of a methoxy group and subsequent fragmentation or rearrangement of the trityl moiety, and m/z 105, often assigned to the tropylium (B1234903) ion, a stable fragment derived from phenyl ring fragmentation nih.govresearchgate.net. The triphenylmethyl group's propensity to direct fragmentation pathways, such as phenyl group migration, is a key aspect studied using MS in mechanistic investigations researchgate.net.

Table 5.2: Key Mass Spectrometric Fragments of this compound (EI)

m/zAssignment/DescriptionNotes
274Molecular ion (M⁺)Corresponds to the intact molecule C₂₀H₁₈O.
197[(C₆H₅)₃C]⁺ or related fragmentLikely formed by loss of CH₃O• or related fragmentation from the molecular ion.
105Tropylium ion ([C₇H₇]⁺) or related phenyl fragmentArises from fragmentation of the phenyl rings.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, key spectral features include:

Absence of O-H stretch: The strong, broad absorption band characteristic of an O-H stretching vibration (typically 3200-3600 cm⁻¹) is absent, confirming the conversion of any precursor alcohol to the ether chegg.comlibretexts.org.

C-H stretching vibrations: Aromatic C-H stretching vibrations appear as sharp bands typically above 3000 cm⁻¹ (e.g., ~3030-3065 cm⁻¹), while aliphatic C-H stretching from the methyl group is observed below 3000 cm⁻¹ (e.g., ~2850-2970 cm⁻¹) chegg.comlibretexts.org.

C-O stretching: The ether linkage (-O-) is characterized by a strong absorption band in the 1050-1260 cm⁻¹ region. A specific peak at 1216 cm⁻¹ has been noted for the C-O stretch in this compound chegg.comlibretexts.org.

Table 5.3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group/VibrationIntensity/Notes
3030 – 3065Aromatic C-H stretchMedium
2850 – 2970Aliphatic C-H stretch (CH₃)Medium
~1216C-O stretch (ether linkage)Strong
1440 – 1600C=C stretch (aromatic rings)Medium/Strong
690 – 770C-H bend (aromatic rings)Strong

Computational Chemistry and Molecular Modeling

Computational chemistry techniques, such as Density Functional Theory (DFT), are employed to predict and rationalize the spectroscopic properties of this compound, including NMR chemical shifts and IR frequencies. These methods can also model the molecule's geometry, electronic structure, and potential reaction pathways. For instance, computational studies can help elucidate the stability of the triphenylmethyl cation, a key intermediate in reactions involving trityl ethers, and provide insights into the mechanisms of deprotection or other transformations researchgate.netresearchgate.net. Molecular modeling can also assist in understanding steric effects and conformational preferences of the bulky trityl group.

DFT Calculations for Reaction Mechanisms and Stability

Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms and assessing the stability of chemical compounds. For triarylmethyl systems, DFT has been employed to investigate various aspects, including the stability of radicals and the pathways of chemical transformations. For instance, DFT calculations have revealed that the O-centered triphenylmethoxyl radical can isomerize via an oxaspiro intermediate to a more stable C-centered radical, which then undergoes dimerization rsc.org. While direct DFT studies on the specific reaction mechanisms and stability of this compound itself are not extensively detailed in the provided search results, the general methodologies applied to similar triarylmethyl structures are applicable. These calculations typically involve optimizing ground-state geometries and scanning potential energy surfaces as a function of dihedral angles between aryl rings to understand conformational preferences and their impact on stability acs.org. The electronic stabilization of triarylmethyl cations, for example, is known to be influenced by delocalization of the positive charge over the three aromatic rings, a factor that DFT can quantify researchgate.net.

Prediction of Spectroscopic Properties

Computational methods, including DFT, are frequently used to predict and interpret spectroscopic data for organic molecules. For this compound, researchers utilize these techniques to anticipate and analyze its spectral fingerprints, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. For example, DFT calculations have been used to confirm conformational assignments by comparing calculated IR and vibrational circular dichroism (VCD) spectra with experimental data for similar trityl derivatives researchgate.net. Similarly, TD-DFT calculations can predict X-ray absorption spectroscopy (XAS) features, showing excellent correlation with observed spectra for iron complexes involving trityl ligands nih.gov. While specific predicted spectroscopic data for this compound are not provided in the search results, the general approach involves calculating properties like chemical shifts for NMR, vibrational frequencies for IR, and electronic transitions for UV-Vis absorption, which aids in the identification and characterization of the compound acs.org. NIST provides access to experimental IR and Mass Spectra (electron ionization) for this compound nist.gov.

Understanding Electron Transfer Processes

Electron transfer processes are fundamental to many chemical reactions and phenomena. Triarylmethyl compounds, particularly their radical and cationic forms, are of interest in this context. For example, the triphenylmethyl (trityl) radical, first reported by Gomberg, is a foundational example in radical chemistry rsc.orgmdpi.com. Research has explored how substituents on the phenyl rings can influence the stability and electronic properties of triarylmethyl radicals, affecting their behavior in electron transfer reactions mdpi.combeilstein-journals.org. Studies on trityl cations have also investigated their redox behavior and potential use in electrocatalytic processes, where they can act as mediators in electron transfer researchgate.net. Furthermore, the cleavage of trityl groups from certain molecules, such as N-tritylpyrrole, can be rationalized through mechanisms involving electron transfer from reagents like butyl-lithium, leading to the formation of trityl anions and radicals psu.edu. These studies highlight the importance of understanding electron transfer dynamics in reactions involving triarylmethyl moieties.

Future Directions and Emerging Research Areas

Development of Novel Trityl-Type Protecting Groups

The classic trityl group, while immensely useful, is the subject of ongoing research to enhance its performance. Efforts are focused on creating derivatives with tailored stability and selective reactivity, as well as developing more sustainable methods for their removal.

The reactivity of trityl-type protecting groups can be precisely controlled by introducing electronic or steric modifications to the triphenylmethyl framework. The stability of the corresponding trityl cation is a key determinant of the group's lability; electron-donating groups enhance the cation's stability, making the protecting group easier to cleave, while electron-withdrawing groups have the opposite effect. thieme-connect.com

For instance, the introduction of methoxy (B1213986) groups at the para positions of the phenyl rings significantly increases the acid lability of the protecting group. The 4,4'-dimethoxytrityl (DMTr) group is a widely used example in automated solid-phase synthesis of oligonucleotides due to its enhanced reactivity and selectivity for primary alcohols. total-synthesis.comtubitak.gov.tr Further increasing the number of methoxy substituents, as in the 4,4′,4′′-trimethoxytrityl (TMT) group, results in even faster cleavage. researchgate.net

Conversely, to increase stability, electron-withdrawing substituents can be incorporated. The heptafluorotrityl group was developed for the protection of the γ-carboxy group of glutamic acid, exhibiting markedly increased stability compared to the standard triphenylmethyl ester. thieme-connect.com Steric hindrance is another tool for tuning selectivity. The bulky nature of the trityl group allows for the selective protection of primary hydroxyls over more sterically hindered secondary and tertiary alcohols. total-synthesis.com Researchers have also synthesized novel trityl-type groups by replacing one of the phenyl rings with a bulkier naphthalene (B1677914) group to enhance reaction selectivity. acgpubs.org These modifications allow for a "trityl ladder" of protecting groups with a spectrum of stabilities, enabling orthogonal protection strategies in complex multi-step syntheses. researchgate.net

A study on novel trityl derivatives investigated the selective protection of functional groups, finding that in compounds with both hydroxyl and amine groups, the –NH2 group is preferentially protected due to its greater nucleophilic character. acgpubs.org This inherent selectivity can be exploited in the synthesis of complex molecules.

Table 1: Reactivity of Substituted Trityl Protecting Groups

Trityl Derivative Substituent Effect Reactivity/Stability Primary Application
Monomethoxytrityl (MMTr) Single p-methoxy group More acid-labile than Trityl 5'-O protection in nucleoside chemistry researchgate.net
Dimethoxytrityl (DMTr) Two p-methoxy groups Cleaves faster than MMTr Solid-phase DNA/RNA synthesis total-synthesis.comresearchgate.net
Trimethoxytrityl (TMT) Three p-methoxy groups More labile than DMTr Used where very mild deprotection is needed researchgate.net
Heptafluorotrityl (TrtF7) Seven fluorine atoms Increased acid stability Protection of carboxylic acids thieme-connect.com
Phenylfluorenyl Fused ring system ~6000x more acid stable than Trityl Protection of carboxylic acids, N-protection thieme-connect.com

Traditional methods for cleaving trityl ethers often rely on strong acids like trifluoroacetic acid (TFA) or formic acid. total-synthesis.comcommonorganicchemistry.com While effective, these reagents pose environmental and handling challenges. Consequently, research is shifting towards milder and more sustainable deprotection protocols.

One approach involves the use of solid-supported acid catalysts, such as Nafion-H or perchloric acid adsorbed onto silica (B1680970) gel (HClO4·SiO2). researchgate.net These heterogeneous catalysts can be easily recovered by simple filtration and potentially reused, minimizing acid waste. A reported method describes an efficient and inexpensive detritylation using trifluoroacetic acid on a silica gel column, which allows for the purification and deprotection of the compound in a single step. researchgate.net

Photolabile trityl groups represent another green alternative, enabling deprotection through irradiation with light, often sunlight, thus avoiding chemical reagents entirely. acs.orgresearchgate.net The development of these protecting groups involves incorporating photosensitive moieties into the trityl structure. For example, introducing a dimethylamino group at the meta position of one of the aromatic rings creates a photolabile protecting group that can be removed cleanly upon UV or solar irradiation. researchgate.netnih.gov This strategy offers high spatial and temporal control over deprotection, a significant advantage in the synthesis of sensitive biomolecules and in materials science applications. researchgate.net Furthermore, protocols for converting trityl ethers directly into other functional groups, like acetates, using reagents such as acetyl bromide in a one-pot procedure, contribute to more efficient and environmentally benign synthetic routes by reducing the number of separate deprotection and functionalization steps. researchgate.net

Advanced Catalytic Systems Utilizing Trityl Species

The ability of the trityl group to readily form a stable carbocation ([Ph₃C]⁺) has positioned it as a powerful tool in catalysis. bohrium.com Trityl cations are effective Lewis acids and can initiate a variety of organic transformations, including C-C bond formations, cyclizations, and polymerization reactions. bohrium.comresearchgate.net

A frontier in catalysis involves the development of chiral trityl derivatives for enantioselective transformations. In this strategy, a chiral environment is created around the catalytic trityl cation, which then guides the stereochemical outcome of a reaction. This can be achieved by attaching chiral auxiliaries to the trityl framework itself or by using a chiral counteranion to form a chiral ion pair with the achiral trityl cation.

The structural and electronic properties of the trityl moiety are leveraged in these systems. nih.gov For instance, the presence of a trityl group on cinchona alkaloid-based catalysts has been shown to reverse the diastereoselectivity of certain asymmetric cycloadditions. nih.gov The core concept of enantioselective catalysis is that a chiral catalyst, even in substoichiometric amounts, can selectively produce one enantiomer of a chiral product from a prochiral starting material. youtube.com The catalyst creates a diastereomeric transition state with the substrate, and the lower energy pathway leads to the major enantiomer. youtube.com While specific examples of chiral trityl derivatives acting as the primary catalyst are still an emerging area, the principles are well-established in the broader field of asymmetric catalysis, which often employs chiral ligands or Brønsted acids to control stereoselectivity. acs.orgnih.gov

The redox properties of trityl species make them suitable for photocatalytic and electrocatalytic applications. The trityl cation can be generated photochemically from precursors like triphenylmethanol (B194598) derivatives. researchgate.net When irradiated, these molecules can undergo heterolytic cleavage to produce a trityl cation and a hydroxide (B78521) ion, a process that can be used to catalyze reactions or induce pH jumps. researchgate.net

Furthermore, trityl species can participate in single-electron transfer (SET) processes. The trityl cation can act as a one-electron oxidant, and the corresponding trityl radical is a stable free radical. researchgate.netresearchgate.net This dual redox nature is being explored in electrocatalysis. For example, the electrochemical generation of catalytic species can initiate radical-based reactions with high chemoselectivity, as the applied potential can be precisely controlled to avoid unwanted side reactions. nih.gov The excited radical dication of trisaminocyclopropenium (TAC•2+*), a related stable carbocation system, has been shown to be a powerful oxidant in photo- and electrocatalysis, highlighting the potential for trityl-based systems in similar roles. researchgate.net These catalytic cycles can harness radical intermediates for complex chemical transformations under mild, electronically controlled conditions. nih.gov

Expansion of Applications in Materials Science

The unique properties of the triphenylmethyl group and its derivatives are leading to their increasing use in materials science. nih.gov Beyond their role in synthesis, trityl moieties are being incorporated as functional components in advanced materials. researchgate.net

Trityl-containing compounds are utilized in the development of molecular machines, such as molecular shuttles, where the bulky trityl group can act as a stopper or a controllable station. bohrium.com In crystal engineering, the steric bulk of the trityl group can be used to control the packing of molecules in a crystal lattice, acting as a "supramolecular protective group" to influence solid-state architecture. nih.gov This control over supramolecular assembly is valuable for designing materials with specific optical or electronic properties. nih.gov

Bifunctional trityl derivatives, which combine the properties of the trityl cation with other functionalities like fluorescent dyes, are used as probes and labels in bioconjugation. researchgate.netnih.gov The stable trityl cation can serve as a linker, while an attached dye allows for detection. These compounds have applications in mass spectrometry, fluorescence-based detection methods, and the construction of oligonucleotide arrays (DNA chips). researchgate.netnih.gov The ability to generate the trityl cation under specific conditions also allows for its use in creating prodrugs that release an active agent in a targeted environment, such as the slightly more acidic conditions of tumor cells. tubitak.gov.tr

Smart Materials with Acid-Cleavable Trityl Linkages

The development of "smart" materials that respond to specific environmental stimuli is a burgeoning field in materials science. The trityl group's sensitivity to acid makes it an ideal component for creating materials that can release payloads in acidic environments. nih.govacs.org This property is particularly valuable for biomedical applications, such as targeted drug delivery to acidic tumor microenvironments or within the low-pH compartments of cells like endosomes and lysosomes. nih.govacs.org

Researchers have successfully designed core-cross-linked polymeric micelles (CCPMs) that incorporate trityl-based linkers for the acid-triggered release of active pharmaceutical ingredients (APIs). nih.govnih.govmaastrichtuniversity.nl These nanoparticle systems can circulate in the body and preferentially release their drug cargo in the slightly acidic conditions found in tumor tissues. acs.org The release kinetics of the attached molecule can be precisely controlled by modifying the substituents on the trityl group's phenyl rings. nih.gov Adding electron-donating groups, for example, increases the stability of the resulting trityl cation, making the linker more sensitive to acid and accelerating the release rate. nih.govresearchgate.net

A detailed study demonstrated this tunability by synthesizing various trityl linker derivatives and conjugating them to model API compounds like doxorubicin (B1662922) and gemcitabine. nih.govacs.org The results showed a significant range of release rates depending on the specific linker and the pH of the environment. maastrichtuniversity.nlacs.org For instance, the half-life of drug release could be tuned from less than an hour to over 24 hours. nih.govmaastrichtuniversity.nl This research highlights the high potential of tunable, acid-sensitive trityl linkers in the design of advanced drug carrier systems. nih.govacs.org Beyond micelles, diblock copolymers featuring a trityl ether junction, such as poly(ethylene glycol)-block-poly(methyl methacrylate), have been synthesized. researchgate.net These polymers can be used to fabricate nanoporous thin films, where the pores are created by the acid-catalyzed cleavage of the trityl linkage and subsequent removal of one of the polymer blocks. researchgate.net

Table 1: Release Kinetics of Drug-Linker Conjugates This table summarizes the half-life (t1/2) of drug release from different trityl-based linkers under varying pH conditions at 37°C, demonstrating the tunable nature of the acid-cleavable linkage.

Trityl Linker DerivativeConjugated DrugpHRelease Half-Life (t₁/₂)Source
Substituted TritylDoxorubicin5.0< 1.0 hour nih.govacs.org
Substituted TritylGemcitabine5.0No detectable release for 72 h nih.govacs.org
(para)di-methoxy TritylDMXAA-amine5.0~4 hours acs.org
(para)di-methoxy TritylDMXAA-amine7.4> 24 hours (limited release) acs.org

Advanced Imaging Agents and Biomedical Probes

The trityl moiety is also at the forefront of research into advanced imaging agents and biomedical probes. nih.gov Stable trityl radicals, a class of open-shell molecules, are being developed as highly sensitive probes for in vivo applications, particularly for electron paramagnetic resonance (EPR) spectroscopy and imaging. nih.govnih.gov These techniques can non-invasively measure physiological parameters in living tissues.

Water-soluble trityl radicals, often called triarylmethyl (TAM) radicals, have been engineered to act as biosensors for molecular oxygen. nih.govnih.gov Probes such as the "Finland radical" and Oxo63 are valued for their stability and extremely narrow single-line EPR signal, which broadens in the presence of oxygen, allowing for precise quantification of oxygen partial pressure (pO₂). nih.gov This is critical for studying conditions like hypoxia in tumors. nih.gov More recent developments have produced asymmetric trityl radicals, such as TAM-H, which exhibit even greater sensitivity to low oxygen concentrations than previous probes. nih.gov

Furthermore, some trityl radicals are also fluorescent, opening the door for dual-mode bioimaging that combines the benefits of both fluorescence microscopy and EPR imaging. nih.gov To function in biological systems, these radicals are made water-soluble by attaching hydrophilic groups like carboxylic acids or oligoethylene glycol (OEG) chains. nih.govnih.gov Expanding on this, multifunctional probes are being created. For example, the monophosphonated trityl radical HOPE71 was recently developed to simultaneously measure three key parameters of the tumor microenvironment: pO₂, pH, and inorganic phosphate (B84403) concentration. nih.gov Beyond EPR, the trityl group's unique properties are harnessed in other areas. Trityl groups functionalized with fluorescent dyes like pyrene (B120774) can act as activatable labels, where the intense color of the trityl cation is generated upon acid cleavage, providing a detectable signal for applications like DNA chip technology. glenresearch.comresearchgate.net

Interdisciplinary Research with Biological Systems

The trityl group serves as a versatile molecular tool at the intersection of chemistry and biology. researchgate.net Its defining feature—the ability to be selectively cleaved from alcohols, amines, or thiols under mild acidic conditions—has made it indispensable for the synthesis of complex and sensitive biomolecules. total-synthesis.comnih.gov This has facilitated a broad range of interdisciplinary research, from the chemical synthesis of natural products to the development of novel chemoenzymatic strategies. nih.govnih.gov

Synthesis of Biologically Active Compounds Incorporating Trityl Moieties

The primary role of the trityl group in bio-organic synthesis is as a temporary protecting group. total-synthesis.com Its steric bulk allows for the selective protection of primary alcohols over more hindered secondary ones, while its acid lability permits its removal without damaging sensitive functional groups elsewhere in the molecule, such as peptide bonds or esters. total-synthesis.comnih.gov

In peptide chemistry, the trityl group is frequently used to protect the thiol side chain of cysteine. researchgate.net This strategy prevents unwanted side reactions during solid-phase peptide synthesis (SPPS) and allows for controlled formation of disulfide bonds after the main peptide chain has been assembled. researchgate.net This method has been crucial in the synthesis of bioactive peptides, including human relaxin and analogues of α-melanocyte stimulating hormone (α-MSH). researchgate.net Interestingly, in some cases, the trityl group is not removed and remains as part of the final structure, as demonstrated in the synthesis of certain macrocyclic peptides with anti-malarial properties. researchgate.net

The application of trityl protection extends to the synthesis of other classes of biologically active compounds. It is a key protecting group in the synthesis of nucleosides and the automated solid-phase synthesis of DNA and RNA, where the more acid-sensitive dimethoxytrityl (DMTr) variant is commonly employed to protect the 5'-hydroxyl group of the sugar moiety. nih.govnih.gov Researchers have also used trityl derivatives to synthesize modified natural products with potential therapeutic applications, including derivatives of diosgenin, flumethasone, and β-sitosterol, by linking them with 2-(tritylthio)acetic acid. mdpi.com

Table 2: Examples of Bioactive Compounds Synthesized Using Trityl Protection This table provides examples of biologically active molecules where the trityl group was used as a key protecting group during their chemical synthesis.

Class of CompoundSpecific ExampleRole of Trityl GroupBiological RelevanceSource
PeptidesHuman RelaxinCysteine thiol protectionHormone researchgate.net
Peptidesα-MSH AnaloguesCysteine thiol protectionHormone analogue researchgate.net
Macrocyclic PeptidesAnti-malarial compoundsCysteine thiol protection (retained in final product)Anti-malarial researchgate.net
NucleosidesDNA/RNA Oligonucleotides5'-Hydroxyl protection (as DMTr)Genetic material nih.govnih.gov
Steroid DerivativesFlumethasone derivativeLinked via 2-(tritylthio)acetic acidAnti-inflammatory mdpi.com
Natural ProductsPeloruside AHydroxyl protectionAntitumor agent nih.gov

Investigations into Enzyme-Catalyzed Reactions with Trityl Substrates

While the cleavage of trityl ethers and esters is dominated by chemical methods using acid, there is growing interest in exploring enzyme-catalyzed reactions for this purpose. total-synthesis.com Enzymatic reactions offer the potential for even greater selectivity and milder reaction conditions, which are highly desirable in the synthesis of delicate biomolecules. However, the significant steric bulk of the trityl group presents a substantial challenge for most natural enzymes. mdpi.com

Direct enzymatic cleavage of a trityl group is not yet a common strategy, but related research provides a path forward. Studies have identified certain lipases and esterases, such as those from Bacillus subtilis and Candida antarctica, that can hydrolyze sterically hindered tert-butyl esters. nih.gov Given the structural similarity of the bulky tertiary carbon center, this discovery suggests that enzymes could be discovered or engineered through directed evolution to recognize and cleave trityl-protected substrates.

Another approach is the development of "enzyme-inspired" catalysts. illinois.edusciencedaily.com These are small molecules designed to mimic the function of an enzyme's active site by bringing reactants into the correct proximity and orientation to react. illinois.edusciencedaily.com This strategy has been used to simplify the synthesis of ethers from alcohols and alkenes, a reaction fundamental to the formation of methyl trityl ether itself. illinois.edu Furthermore, chemoenzymatic strategies combine the strengths of both chemical synthesis and biocatalysis. In this paradigm, a complex molecule can be assembled using traditional organic chemistry, including trityl protecting groups, and then subjected to a final, key transformation by an enzyme. nih.gov For example, thioesterase domains from non-ribosomal peptide synthetases (NRPS) have been used to cyclize linear peptides that were first built using chemical methods. nih.gov These emerging areas highlight a shift towards integrating biocatalysis with traditional synthesis to create more efficient and selective chemical processes.

Q & A

Q. How can methyl trityl ether be synthesized in a laboratory setting, and what mechanistic considerations govern its formation?

this compound is typically synthesized via an SN1 reaction using triphenylmethanol and methanol under acidic conditions. Concentrated sulfuric acid protonates the hydroxyl group of triphenylmethanol, facilitating the departure of water and generating a stable triphenylmethyl carbocation. Methanol acts as the nucleophile, attacking the carbocation to form the ether. The reaction’s success hinges on the stability of the carbocation intermediate and the use of anhydrous conditions to prevent competing hydrolysis .

Q. What are the key factors influencing the selective protection of primary alcohols using trityl ether groups?

Trityl ethers preferentially protect primary alcohols due to their steric bulk and kinetic control. The reaction with trityl chloride (or analogous reagents) is typically conducted in pyridine, which neutralizes HCl byproducts and enhances selectivity. Secondary alcohols react more slowly due to steric hindrance, enabling primary alcohol protection in polyol systems like carbohydrates. For example, glucose derivatives selectively protect the 6-OH group under these conditions .

Q. Under what conditions is this compound stable or labile, and how can deprotection be achieved?

Trityl ethers are stable under basic and nucleophilic conditions but hydrolyze readily in acidic environments. Deprotection is achieved using formic acid (HCO2H) or aqueous acid (e.g., H2O/HCl), which cleave the ether bond via protonation of the oxygen, followed by carbocation formation and subsequent trapping by water. Alternative methods include hydrogenolysis or TFA/Et3SiH systems for acid-sensitive substrates .

Advanced Research Questions

Q. How can this compound be employed as a cleavable linker in block copolymer synthesis, and what analytical techniques validate its structural integrity?

Trityl ethers serve as acid-labile linkers in polymers like PEG-b-PMMA. Synthesis involves functionalizing polyethylene glycol (PEG) with a trityl ether-terminated initiator, followed by ATRP polymerization of methyl methacrylate. The trityl group’s cleavage under mild acid (e.g., 1% TFA) separates blocks without degrading polymer chains. Structural validation employs ¹H NMR (monitoring vinyl or aromatic proton signals) and GPC to confirm molecular weight and dispersity .

Q. What challenges arise when incorporating trityl ethers into multi-step organic syntheses, such as GPI-anchor or antiviral intermediates?

In complex syntheses (e.g., glycosylphosphatidylinositol anchors), trityl groups protect primary alcohols during orthogonal functionalization steps. Challenges include avoiding premature deprotection under mildly acidic conditions and ensuring compatibility with subsequent reactions (e.g., oxidations or glycosylations). For example, trityl-protected inositol derivatives require careful handling during mercury-mediated Ferrier rearrangements to prevent side reactions .

Q. How do solvent polarity and temperature affect the stability of trityl ethers in catalytic systems?

Polar aprotic solvents (e.g., DMF, THF) stabilize trityl ethers by solvating the carbocation intermediate, reducing unintended cleavage. Elevated temperatures accelerate hydrolysis in protic solvents, necessitating low-temperature workflows for acid-sensitive applications. Kinetic studies using HPLC or in-situ IR spectroscopy can quantify degradation rates under varying conditions .

Q. What strategies mitigate side reactions during trityl ether deprotection in stereochemically sensitive environments?

To preserve stereochemistry (e.g., in nucleoside analogs), mild deprotection with buffered acetic acid or TFA/Et3SiH is preferred. These conditions minimize carbocation rearrangements. For example, TFA/Et3SiH selectively removes trityl groups from antiviral intermediates without epimerizing adjacent chiral centers .

Methodological Considerations

Q. Which analytical techniques are most effective for characterizing trityl ether-protected intermediates?

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and carbocation-derived signals confirm protection.
  • Mass Spectrometry (ESI-TOF) : Validates molecular weight and detects trace impurities.
  • TLC/LC-MS : Monitors reaction progress using UV-active trityl groups .

Q. How can competing etherification pathways be minimized during trityl group installation?

Pre-activation of alcohols with NaH or KH enhances nucleophilicity, favoring tritylation over side reactions (e.g., elimination). Strict control of stoichiometry (1:1 alcohol:trityl chloride) and reaction time (≤2 hrs) further suppresses byproducts .

Contradictions and Resolutions

  • vs. 11 : While formic acid is a standard deprotecting agent, TFA/Et3SiH offers superior selectivity in stereochemically complex systems.
  • vs. 6 : Synthesis conditions vary by application; anhydrous H2SO4 is optimal for small molecules, whereas polymer systems require milder initiators to avoid chain termination.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.